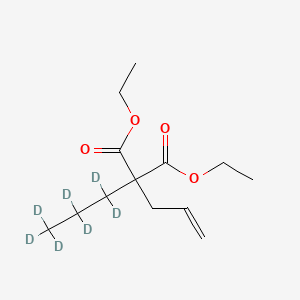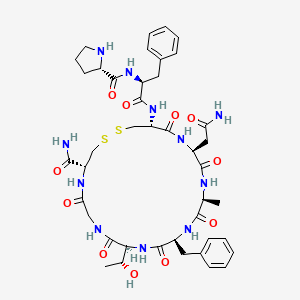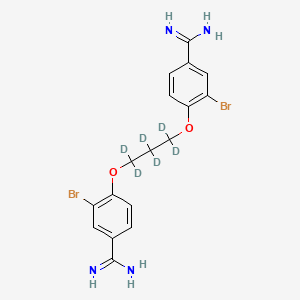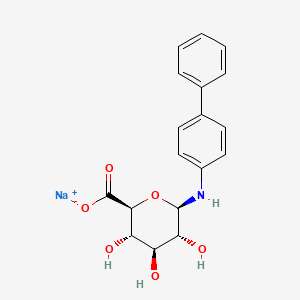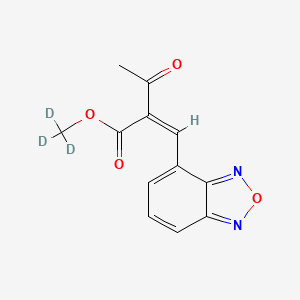![molecular formula C14H10N8 B564799 5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole) CAS No. 1159977-11-3](/img/structure/B564799.png)
5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) typically involves the reaction of 2,2’-diamino-[1,1’-biphenyl] with sodium azide in the presence of a suitable catalyst. One common method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of tetrazoles, including 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole), often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) can yield tetrazole N-oxides, while reduction can produce corresponding amines .
Applications De Recherche Scientifique
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) involves its interaction with molecular targets through coordination with metal ions. The tetrazole ring can act as a ligand, forming stable complexes with transition metals. These complexes exhibit unique electronic properties that can be exploited in various applications, such as catalysis and materials science . The thermal decomposition of tetrazoles typically involves ring-opening reactions, leading to the release of gaseous products like hydrogen cyanide and nitrogen .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-([1,4-Phenylene]bis(1H-tetrazole)): Similar in structure but with a phenylene linker instead of a biphenyl linker.
5,5’-([1,3,5-Phenylene]tris(1H-tetrazole)): Contains three tetrazole rings linked by a phenylene group.
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with a single phenyl group.
Uniqueness
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is unique due to its biphenyl linker, which provides greater structural rigidity and electronic conjugation compared to other tetrazole derivatives. This unique structure enhances its ability to form stable metal complexes and contributes to its diverse applications in various fields .
Propriétés
IUPAC Name |
5-[2-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8/c1-3-7-11(13-15-19-20-16-13)9(5-1)10-6-2-4-8-12(10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVJAQAFZXQEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C3=NNN=N3)C4=NNN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675707 |
Source


|
| Record name | 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-11-3 |
Source


|
| Record name | 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
